1-(2-Hydroxyethyl)-3-methylimidazolium chloride
Description
Synthesis Analysis
The synthesis of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride and related ionic liquids typically involves the alkylation of imidazole with an appropriate alkylating agent, followed by anion exchange if necessary. For example, new ionic liquids with hydroxyl-functionalized imidazolium cations can be synthesized via an atom-efficient, one-pot reaction of 1-methylimidazole with an acid and propylene oxide, where the acid provides the anionic component of the resultant ionic liquid (Holbrey et al., 2003).
Molecular Structure Analysis
The molecular structure of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride includes a hydroxyl group that increases hydrophilicity and may lead to interesting modifications in the behavior of these ionic liquids, such as the formation of liquid-liquid biphasic systems with solvents like acetone. The crystal structure of similar ionic liquids reveals a hydrogen bonding network, which is crucial for understanding their solvation properties and molecular interactions (Saha et al., 2003).
Chemical Reactions and Properties
1-(2-Hydroxyethyl)-3-methylimidazolium chloride, like other ionic liquids, can participate in various chemical reactions due to its unique ionic nature. Its role is not limited to being a solvent; it can influence reaction mechanisms, such as enhancing the Hammett acidity of catalysts in cellulose depolymerization, thereby improving reaction kinetics (de Oliveira et al., 2015).
Physical Properties Analysis
The physical properties of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride, such as density, viscosity, and electrical conductivity, have been studied extensively. These properties are influenced by its molecular structure, particularly the presence of the hydroxyl group, which enhances its solvation capacity and chemical activity. Ionic liquids based on the 1-n-butyl-3-methylimidazolium cation, for example, are known to be viscous liquids within a wide temperature range, suggesting high thermal stability and potential for electrochemical applications (Suarez et al., 1998).
Chemical Properties Analysis
The chemical properties of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride, such as its solubility in water and its interaction with other substances, are crucial for its application in various fields. The hydroxyl group in its structure makes it more hydrophilic than other imidazolium-based ionic liquids, affecting its miscibility with water and organic solvents. This property is essential for its use as a solvent in green chemistry, where its ability to dissolve cellulose and other polysaccharides without the need for toxic organic solvents is highly valued (Remsing et al., 2006).
Scientific Research Applications
Structure and Interaction Studies
HEMIC's structure-making properties in aqueous solutions have been extensively studied. For instance, Vraneš et al. (2016) investigated diluted aqueous solutions of HEMIC, focusing on its density, viscosity, and electrical conductivity. The study utilized molecular dynamics simulations and radial distribution functions to understand the nature of interactions and water structuring in the system, highlighting its potential in elucidating ion-water interactions in ionic liquids (Vraneš et al., 2016).
Synthesis and Characterization
The synthesis and characterization of HEMIC have been detailed, providing insights into its chemical activity and properties. Chaker et al. (2016) described a two-step synthesis process for HEMIC, emphasizing its high conductivity and thermal stability up to 340°C. This work contributes to understanding the synthesis routes and the physical characteristics of HEMIC, which could be leveraged in various scientific applications, including electrochemical processes (Chaker et al., 2016).
Solvation and Dissolution Mechanisms
The solvation mechanism of cellulose by HEMIC has been a subject of investigation to explore its utility in dissolving cellulose, a process critical for the development of cellulose-based materials. Remsing et al. (2006) demonstrated that HEMIC solvates cellulose through hydrogen-bonding, a finding that could significantly impact the development of new materials and the exploration of HEMIC's role in biomass processing (Remsing et al., 2006).
Application in Chromatography
HEMIC has also been applied as a mobile phase additive in high-performance liquid chromatography (HPLC) for the separation of complex mixtures. Hu et al. (2009) explored its application in the HPLC separation of phenoxy acid herbicides and phenols, revealing that HEMIC can improve baseline separation and chromatogram quality. This application underscores HEMIC's potential in analytical chemistry for improving separation processes and analytical performance (Hu et al., 2009).
Effects on Micellization and Surface Properties
The impact of HEMIC on the physicochemical properties of aqueous solutions, such as micellization of surfactants, has been studied to understand its role in modifying solution behavior. Shi et al. (2013) investigated the effects of HEMIC and other ionic liquids on the properties of aqueous sodium dodecyl sulfate solutions, providing insights into how HEMIC influences micellization and could be used to tailor the properties of colloidal systems for various applications (Shi et al., 2013).
properties
IUPAC Name |
2-(3-methylimidazol-3-ium-1-yl)ethanol;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2O.ClH/c1-7-2-3-8(6-7)4-5-9;/h2-3,6,9H,4-5H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRFXIWAQRNWEX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CCO.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047872 | |
Record name | 1-(2-Hydroxyethyl)-3-methylimidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-3-methylimidazolium chloride | |
CAS RN |
61755-34-8 | |
Record name | 1-(2-Hydroxyethyl)-3-methylimidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Hydroxyethyl)-3-methylimidazolium Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2-Hydroxyethyl)-3-methylimidazolium chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH9J4D7U9R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.